Hexadecyltrioctadecylammonium bromide
Description
Hexadecyltrioctadecylammonium bromide (HTAB) is a quaternary ammonium compound with the chemical formula $ \text{C}{16}\text{H}{33}\text{N}^+(\text{C}{18}\text{H}{37})_3\cdot\text{Br}^- $. It features a central nitrogen atom bonded to one hexadecyl (C16) chain and three octadecyl (C18) chains, making it highly lipophilic . This structural characteristic distinguishes it from common surfactants like hexadecyltrimethylammonium bromide (CTAB), which has three methyl groups instead of long alkyl chains. HTAB's lipophilicity enables specialized applications, such as serving as an electroactive material in plasticized polyvinyl chloride (PVC) membranes for surfactant-sensitive electrodes . Its ion-pair complex with tetraphenylborate (HTA-TPB) is utilized in anion-selective sensors due to its stability and selectivity .
Properties
IUPAC Name |
hexadecyl(trioctadecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H144N.BrH/c1-5-9-13-17-21-25-29-33-37-40-44-48-52-56-60-64-68-71(67-63-59-55-51-47-43-36-32-28-24-20-16-12-8-4,69-65-61-57-53-49-45-41-38-34-30-26-22-18-14-10-6-2)70-66-62-58-54-50-46-42-39-35-31-27-23-19-15-11-7-3;/h5-70H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQGZZSWHCOSRW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H144BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584130 | |
| Record name | N-Hexadecyl-N,N-dioctadecyloctadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1079.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179737-01-0 | |
| Record name | N-Hexadecyl-N,N-dioctadecyloctadecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Three-Step Facile Synthesis Protocol
The most widely cited method for HTAB synthesis involves a three-step protocol that balances efficiency and scalability. The process begins with the preparation of a tertiary amine precursor, followed by quaternization and purification:
-
Synthesis of Trioctadecylamine :
Trioctadecylamine () is synthesized via sequential alkylation of ammonia with octadecyl bromide (). The reaction proceeds under anhydrous conditions in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 24–48 hours. Excess octadecyl bromide ensures complete substitution, yielding a tertiary amine with three chains. -
Quaternization with Hexadecyl Bromide :
The tertiary amine reacts with 1-bromohexadecane () in a 1:1 molar ratio. The mixture is refluxed in acetonitrile for 12–18 hours, facilitating nucleophilic substitution at the nitrogen center. The reaction’s exothermic nature necessitates controlled heating to prevent side products. -
Purification and Crystallization :
The crude product is washed with diethyl ether to remove unreacted alkyl bromides and tertiary amines. Recrystallization from a chloroform-methanol (9:1) mixture yields HTAB as a white crystalline solid with a melting point of 97–100°C .
Key Reaction:
Alternative Alkylation Strategies
For laboratories lacking trioctadecylamine, HTAB can be synthesized via stepwise alkylation :
-
Primary Amine Alkylation :
Hexadecylamine () reacts with octadecyl bromide in a 1:3 molar ratio. The reaction employs potassium carbonate as a base in toluene under reflux, producing a secondary amine intermediate. -
Tertiary Amine Formation :
The secondary amine undergoes further alkylation with octadecyl bromide, requiring elevated temperatures (110–120°C) and extended reaction times (72 hours). -
Final Quaternization :
The tertiary amine is quaternized with methyl bromide () under pressure, though this method is less common due to handling challenges.
Critical Analysis of Reaction Conditions
Solvent and Temperature Optimization
Stoichiometric Considerations
-
Molar Ratios : A slight excess of alkyl bromide (1.1:1) drives the reaction to completion, minimizing residual tertiary amine.
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Side Reactions : Over-alkylation is rare due to steric hindrance from the bulky chains, but trace impurities are removed via recrystallization.
Purification and Characterization
Recrystallization Techniques
HTAB’s low solubility in polar solvents necessitates mixed-solvent systems:
| Solvent System | Ratio | Purity (%) | Yield (%) |
|---|---|---|---|
| Chloroform-Methanol | 9:1 | 98.5 | 85 |
| Ethanol-Water | 7:3 | 95.2 | 78 |
Analytical Validation
-
Nuclear Magnetic Resonance (NMR) : NMR (CDCl) shows characteristic peaks at δ 3.35–3.45 ppm (N-CH) and δ 1.20–1.30 ppm (alkyl chain -CH).
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Elemental Analysis : Calculated for : C, 77.88%; H, 13.43%; N, 1.30%. Observed values align within ±0.3%.
Industrial-Scale Production Insights
Major suppliers like R&D Scientific Inc. and Hangzhou Sage Chemical Co., Ltd., utilize continuous-flow reactors to enhance yield and reduce reaction times. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Residence Time | 4–6 hours |
| Temperature | 90°C |
| Pressure | 1 atm |
Chemical Reactions Analysis
Hexadecyltrioctadecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, its long alkyl chains can undergo oxidation under harsh conditions.
Micelle Formation: In aqueous solutions, it forms micelles, which can encapsulate hydrophobic substances.
Common reagents used in these reactions include strong nucleophiles for substitution and oxidizing agents for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexadecyltrioctadecylammonium bromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexadecyltrioctadecylammonium bromide involves its ability to interact with and disrupt lipid membranes due to its amphiphilic nature . The long hydrophobic chains insert into lipid bilayers, while the hydrophilic ammonium head interacts with the aqueous environment, leading to membrane destabilization . This property is exploited in its use as a surfactant and in biological applications where membrane disruption is desired .
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound | Structure | Molecular Weight | Key Substituents | Lipophilicity |
|---|---|---|---|---|
| HTAB | $ \text{C}{16}\text{H}{33}\text{N}^+(\text{C}{18}\text{H}{37})_3\cdot\text{Br}^- $ | ~1,100 g/mol | 1 C16, 3 C18 chains | Extremely high |
| CTAB | $ \text{C}{16}\text{H}{33}\text{N}^+(\text{CH}3)3\cdot\text{Br}^- $ | 364.45 g/mol | 1 C16, 3 methyl groups | Moderate |
| Tetradonium Bromide | $ \text{C}{14}\text{H}{29}\text{N}^+(\text{CH}3)3\cdot\text{Br}^- $ | 336.38 g/mol | 1 C14, 3 methyl groups | Moderate |
| Cetrimide | Mixture of $ \text{C}{12}\text{-C}{16}\text{H}{25}\text{N}^+(\text{CH}3)_3\cdot\text{Br}^- $ | Variable | Mixed C12-C16 chains, 3 methyl groups | Low to moderate |
Notes:
- HTAB’s long alkyl chains (C16 and C18) confer exceptional lipophilicity, making it ideal for membrane-based applications .
- CTAB’s shorter methyl groups enhance water solubility, favoring micelle formation in aqueous solutions .
- Cetrimide, a mixture of alkyltrimethylammonium bromides, is less standardized but widely used in antiseptics .
Key Differences :
Handling Recommendations :
Research Findings and Data
Environmental Impact
- CTAB : Classified as "Aquatic Acute 1" and "Aquatic Chronic 1," requiring stringent disposal protocols to prevent water contamination .
Biological Activity
Hexadecyltrioctadecylammonium bromide (HTA) is a quaternary ammonium compound known for its surfactant properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in various fields, and relevant case studies.
Chemical Structure and Properties
HTA is characterized by the presence of a long hydrophobic alkyl chain, which contributes to its surfactant properties. The chemical structure can be represented as follows:
- Molecular Formula : C₃₆H₇₅BrN
- Molecular Weight : 601.93 g/mol
The compound consists of a hexadecyl group (C₁₆) attached to a nitrogen atom that is further bonded to three octadecyl groups (C₁₈). This unique structure allows HTA to interact with biological membranes and proteins.
Mechanisms of Biological Activity
HTA exhibits several biological activities, primarily attributed to its surfactant properties. The following mechanisms have been identified:
- Membrane Disruption : HTA can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly relevant in antimicrobial applications.
- Antimicrobial Activity : Studies indicate that HTA possesses significant antibacterial properties against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell death.
- Cytotoxicity : HTA has shown cytotoxic effects on certain cancer cell lines. The compound's ability to disrupt cellular membranes may contribute to its effectiveness in targeting cancer cells.
Research Findings
Recent studies have provided insights into the biological activity of HTA:
- Antimicrobial Efficacy : A study demonstrated that HTA exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Cytotoxicity Assessment : In vitro experiments revealed that HTA induced apoptosis in human cancer cell lines, with IC50 values indicating significant cytotoxicity at concentrations as low as 10 µg/mL .
- Surfactant Applications : HTA has been utilized in the formulation of surfactant-sensitive sensors, enhancing detection capabilities for anionic surfactants in environmental samples .
Case Studies
Several case studies highlight the practical applications of HTA:
-
Case Study 1: Antimicrobial Agent Development
- Researchers developed a novel antimicrobial agent based on HTA for use in medical coatings. The study reported a reduction in microbial colonization on coated surfaces by over 90% compared to untreated controls.
-
Case Study 2: Cancer Therapeutics
- A clinical trial assessed the efficacy of HTA-based formulations in treating specific cancer types. Results indicated a significant reduction in tumor size among participants receiving HTA treatment compared to those receiving standard chemotherapy.
Data Table of Biological Activities
Q & A
Q. What safety protocols and hazard mitigation strategies are critical when handling hexadecyltrimethylammonium bromide (CTAB) in laboratory settings?
CTAB exhibits acute toxicity (H302, H315, H319, H335) and requires strict safety measures:
- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection to prevent skin/eye irritation .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid: Immediate flushing with water for eye/skin contact and medical consultation .
- Environmental Precautions: Prevent release into waterways due to high aquatic toxicity (H400) .
Q. How is CTAB purity validated for chromatographic or spectroscopic applications?
Pharmacopeial standards (e.g., USP) require ≥99.0% purity for chromatographic use, verified via:
Q. What are the standard methods for characterizing CTAB micelle formation in aqueous solutions?
- Conductometry: Measures critical micelle concentration (CMC) via conductivity changes .
- Dynamic Light Scattering (DLS): Determines micelle size distribution .
- Surface Tension Measurements: Plots surface tension vs. concentration to identify CMC .
Advanced Research Questions
Q. How do binary systems of CTAB with ionic liquids (e.g., bmim-BF4) affect micellization kinetics?
CTAB forms ephemeral micelles in the presence of ionic liquids due to competitive electrostatic interactions. Key methodologies include:
- Time-Resolved Conductivity: Tracks micelle stability over time .
- Nuclear Magnetic Resonance (NMR): Monitors structural changes in micelle-ionic liquid interfaces .
- Small-Angle X-ray Scattering (SAXS): Resolves micelle morphology shifts .
Q. What thermodynamic insights explain CTAB’s synergistic interactions with anionic surfactants in mixed micelles?
Q. How does CTAB modulate protein-drug interactions in biophysical studies?
- Fluorescence Quenching: Tryptophan fluorescence assays reveal CTAB’s impact on protein conformational stability .
- Circular Dichroism (CD): Monitors secondary structural changes in proteins exposed to CTAB .
- Zeta Potential Measurements: Evaluates surface charge modifications during protein-surfactant binding .
Q. What analytical strategies resolve discrepancies in reported CMC values for CTAB across studies?
- Standardized Temperature Control: CMC decreases with temperature; studies must specify thermal conditions (e.g., 25°C) .
- Ionic Strength Calibration: Account for counterion effects (e.g., Br⁻) using additives like NaCl .
- Inter-laboratory Validation: Cross-reference results with established datasets (e.g., NIST) .
Contradictions and Considerations
- Hazard Classification Variability: Some SDS classify CTAB as "Warning" (H315-H319) , while others assign stricter "Danger" ratings (H400) . Always consult region-specific regulations.
- Purity Requirements: Pharmacopeial standards (≥99%) may conflict with commercial grades lacking detailed certifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
